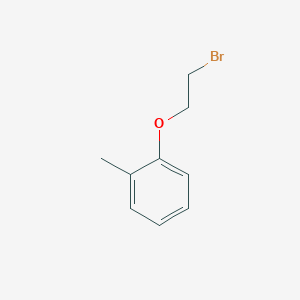
1-(2-Bromoethoxy)-2-methylbenzene
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a similar compound, “1-(2-Bromoethoxy)-2-bromobenzene”, has been reported . It has a molecular formula of C8H8Br2O and a molecular weight of 279.96 g/mol . The structure includes a benzene ring with bromoethoxy and bromine substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “1-(2-Bromoethoxy)-2-bromobenzene”, have been reported . It is a clear liquid with a stench. It has a melting point range of 35 - 36 °C and a boiling point range of 160 - 162 °C at 16 mmHg .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-(2-Bromoethoxy)-2-methylbenzene: is a valuable intermediate in organic synthesis. It is used in the preparation of various aryl ether derivatives through etherification reactions . These derivatives are crucial in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. The compound’s ability to act as an electrophile in substitution reactions makes it a versatile reagent in creating new chemical bonds.
Analytical Chemistry
In analytical chemistry, 1-(2-Bromoethoxy)-2-methylbenzene can serve as a standard or reference compound in chromatographic analysis. Its distinct physicochemical properties, such as boiling point and refractive index, allow for its use in calibrating instruments and validating analytical methods .
Materials Science
This compound finds applications in materials science, particularly in the development of novel materials with specific optical or electronic properties. It can be used to synthesize monomers that form the building blocks of advanced polymers, contributing to the creation of new materials with desired characteristics .
Pharmacology
In pharmacology, 1-(2-Bromoethoxy)-2-methylbenzene can be utilized in the synthesis of pharmacologically active molecules. For instance, it can be a precursor in the production of compounds with potential therapeutic effects, such as two-photon excited fluorescence microscopy pigments and squarine dyes with selective fluorogenic responses .
Environmental Science
The environmental science application of this compound includes its use in the development of nonflammable electrolytes for sodium metal batteries. Its bromide-based structure contributes to the safety and longevity of these batteries, which are crucial for sustainable energy storage solutions .
Medicinal Chemistry
In medicinal chemistry, 1-(2-Bromoethoxy)-2-methylbenzene is used in the synthesis of various bioactive molecules. Its incorporation into larger molecular frameworks can lead to the discovery of new drugs and therapeutic agents, aiding in the treatment of diseases .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-bromoethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRTJHEVCZIAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364625 | |
| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethoxy)-2-methylbenzene | |
CAS RN |
18800-32-3 | |
| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

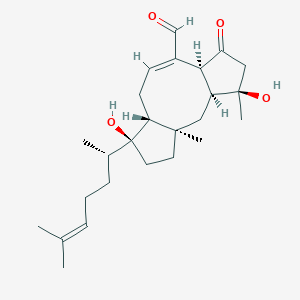
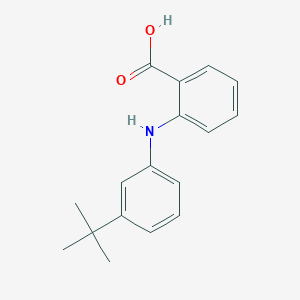
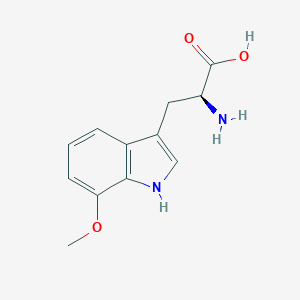
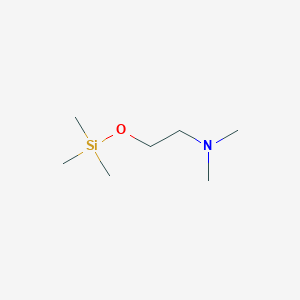
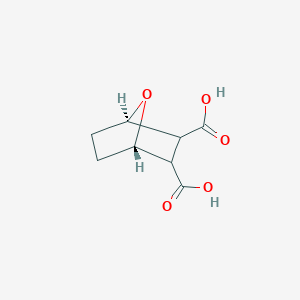
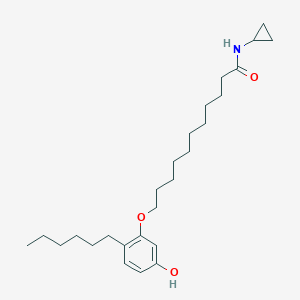
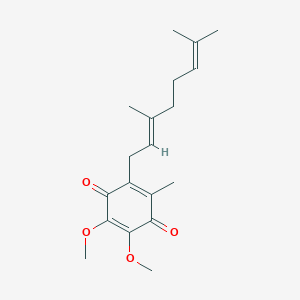
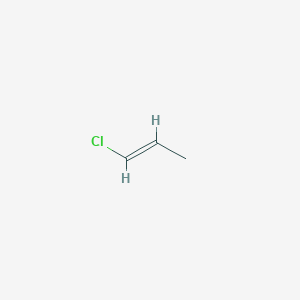
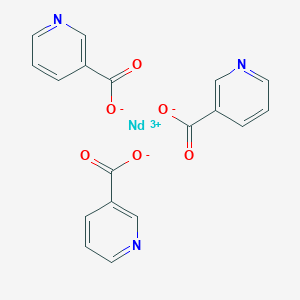
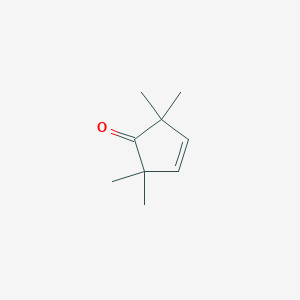
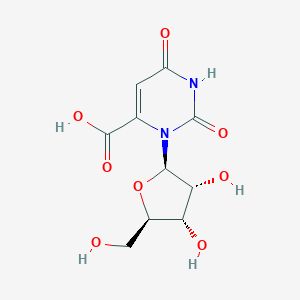
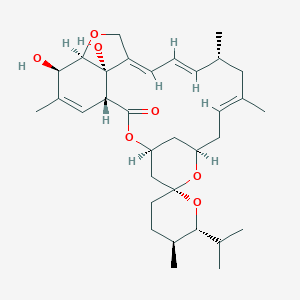
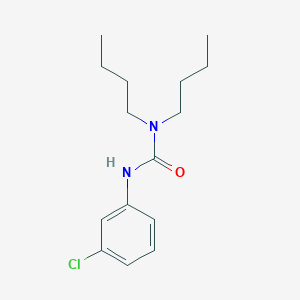
![2-[3-(2-Formylphenoxy)propoxy]benzaldehyde](/img/structure/B106563.png)